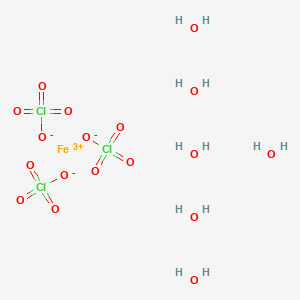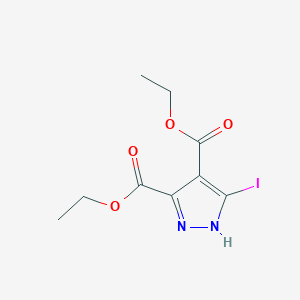
Ferric perchlorate, hydrated, non-yellow
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ferric perchlorate can be synthesized by reacting iron(III) oxide or iron(III) hydroxide with perchloric acid. The reaction typically occurs under controlled conditions to ensure the formation of the desired hydrated form .
Industrial Production Methods
In industrial settings, ferric perchlorate is produced by dissolving iron(III) oxide in perchloric acid, followed by crystallization to obtain the hydrated form. The process involves careful control of temperature and concentration to achieve high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions
Ferric perchlorate undergoes various types of chemical reactions, including:
Oxidation: It acts as a strong oxidizing agent in many organic and inorganic reactions.
Substitution: It can participate in substitution reactions where it replaces other ligands in coordination complexes.
Common Reagents and Conditions
Common reagents used with ferric perchlorate include organic substrates, reducing agents, and other metal salts. The reactions often occur under mild conditions, making ferric perchlorate a versatile reagent in synthetic chemistry .
Major Products Formed
The major products formed from reactions involving ferric perchlorate depend on the specific reaction conditions and substrates used. For example, it can produce various organic esters, coordination complexes, and oxidized products .
Aplicaciones Científicas De Investigación
Ferric perchlorate is widely used in scientific research due to its unique properties:
Mecanismo De Acción
Ferric perchlorate exerts its effects primarily through its strong oxidizing properties. It can accept electrons from other molecules, facilitating various chemical transformations. The molecular targets and pathways involved include organic substrates, metal ions, and biological molecules .
Comparación Con Compuestos Similares
Similar Compounds
Iron(III) chloride: Another iron(III) salt with similar oxidizing properties but different solubility and reactivity.
Iron(III) nitrate: Used in similar applications but has different stability and reactivity profiles.
Iron(III) sulfate: Commonly used in water treatment and industrial processes, with different solubility and reactivity compared to ferric perchlorate.
Uniqueness
Ferric perchlorate is unique due to its high solubility in water and organic solvents, making it a versatile reagent in various chemical reactions. Its strong oxidizing properties and ability to form stable coordination complexes further distinguish it from other iron(III) salts .
Propiedades
IUPAC Name |
iron(3+);triperchlorate;hexahydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3ClHO4.Fe.6H2O/c3*2-1(3,4)5;;;;;;;/h3*(H,2,3,4,5);;6*1H2/q;;;+3;;;;;;/p-3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJMIMISVJLOUGG-UHFFFAOYSA-K |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.O.O.O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Fe+3] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl3FeH12O18 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![9-[1-(CYCLOPENTA-2,4-DIEN-1-YL)CYCLOHEXYL]-9H-FLUORENE](/img/structure/B6289273.png)



![6,7-diamino-2',7'-dichloro-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one](/img/structure/B6289295.png)









